molecular formula C10H11BrO3 B1628575 2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane CAS No. 850348-66-2

2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane

Cat. No.: B1628575
CAS No.: 850348-66-2
M. Wt: 259.1 g/mol
InChI Key: ABHGHRSDQGZAHQ-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane is an organic compound with the molecular formula C({10})H({11})BrO(_{3}). It features a dioxolane ring attached to a bromophenyl group via a phenoxymethyl linkage. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azido-phenoxymethyl-dioxolane or thiophenoxymethyl-dioxolane.

    Oxidation: Products include phenoxymethyl-dioxolane carboxylic acid.

    Reduction: The major product is phenoxymethyl-dioxolane.

Scientific Research Applications

2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane is used in various scientific research applications:

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is used to study the interactions of brominated compounds with biological systems.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethyl)-1,3-dioxolane: Similar structure but with a bromoethyl group instead of a bromophenyl group.

    2-Bromomethyl-1,3-dioxolane: Lacks the phenyl group, making it less complex.

    4-Bromophenyl-1,3-dioxolane: Similar but without the phenoxymethyl linkage.

Uniqueness

2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane is unique due to its combination of a bromophenyl group and a dioxolane ring, which provides distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and medicinal research .

Properties

IUPAC Name

2-[(4-bromophenoxy)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHGHRSDQGZAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590062
Record name 2-[(4-Bromophenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850348-66-2
Record name 2-[(4-Bromophenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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